molecular formula C15H11ClN4O2 B11116500 3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11116500
M. Wt: 314.72 g/mol
InChI Key: VGFNIZRCQTWHJC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrimidinyl group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 2-chlorobenzaldehyde with a suitable amine, followed by cyclization with an oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of chlorophenyl derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-pyrimidin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H11ClN4O2/c1-9-12(14(21)19-15-17-7-4-8-18-15)13(20-22-9)10-5-2-3-6-11(10)16/h2-8H,1H3,(H,17,18,19,21)

InChI Key

VGFNIZRCQTWHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CC=N3

Origin of Product

United States

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